

Application Notes and Protocols: N-Piperazine Substitution on Benzoxazoles

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Compound of Interest

Compound Name: *5-Fluoro-2-methylbenzoxazole*

Cat. No.: *B1333161*

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These application notes provide detailed experimental procedures for the synthesis of N-piperazine substituted benzoxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The following protocols are based on established synthetic routes and include data presentation and workflow visualizations to aid in reproducibility and adaptation.

Introduction

Benzoxazole derivatives are a cornerstone in the development of new therapeutic agents. The incorporation of a piperazine moiety at the N-position of the benzoxazole scaffold has been shown to modulate biological activity, influencing properties such as anti-inflammatory, anticancer, and antimicrobial efficacy. This document outlines two primary synthetic strategies for achieving N-piperazine substitution on benzoxazoles, complete with detailed experimental protocols and characterization data.

Synthesis Strategy 1: From Benzoxazole-2-thiol

This three-step synthesis is an effective method for preparing a variety of piperazinyl-substituted benzoxazoles. The process begins with the condensation of an aminophenol with carbon disulfide to yield a benzoxazole thiol intermediate, which is then reacted with a desired piperazine derivative.[1][2]

Experimental Protocol

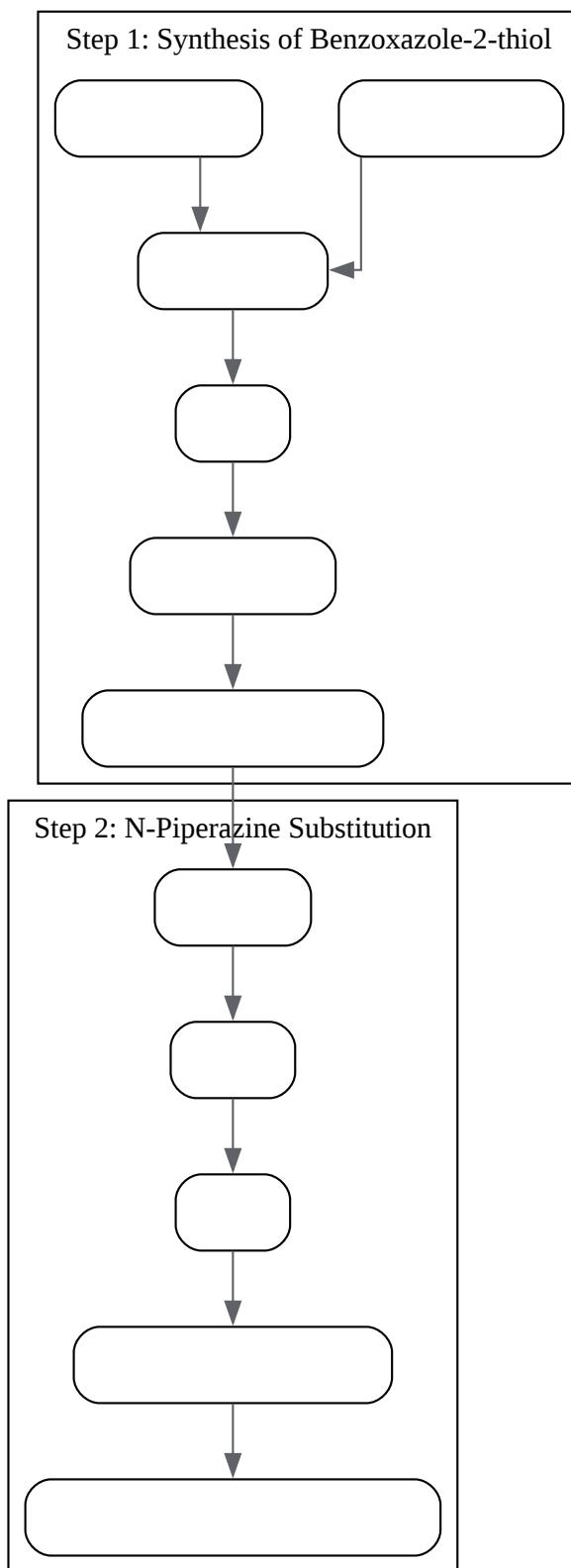
Step 1: Synthesis of Benzo[d]oxazole-2-thiol (1a)

- To a solution of 2-aminophenol (0.1 mol) in ethanol (150 mL), add potassium hydroxide (0.1 mol).
- Stir the mixture until the potassium hydroxide is completely dissolved.
- Add carbon disulfide (0.12 mol) dropwise to the solution at room temperature.
- Reflux the reaction mixture for 6-8 hours.
- After cooling, pour the reaction mixture into ice-cold water (300 mL).
- Acidify the solution with dilute hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with water, and dry to obtain benzo[d]oxazole-2-thiol (1a).

Step 2: Synthesis of 2-(Piperazin-1-yl)benzo[d]oxazole (2a)

- In a round-bottom flask, combine benzo[d]oxazole-2-thiol (1a) (0.01 mol) and piperazine (0.02 mol) in toluene (50 mL).[\[1\]](#)
- Reflux the mixture for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield 2-(piperazin-1-yl)benzo[d]oxazole (2a).

Visualization of Experimental Workflow

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Caption: Workflow for the synthesis of 2-(piperazin-1-yl)benzo[d]oxazole.

Synthesis Strategy 2: Amide Coupling Approach

This method involves the synthesis of an intermediate, 3-chloro-N-(2-(4-chloro-benzyl)-benzo-[d]oxazol-5-yl)-propionamide, followed by nucleophilic substitution with various piperazine derivatives.[3]

Experimental Protocol

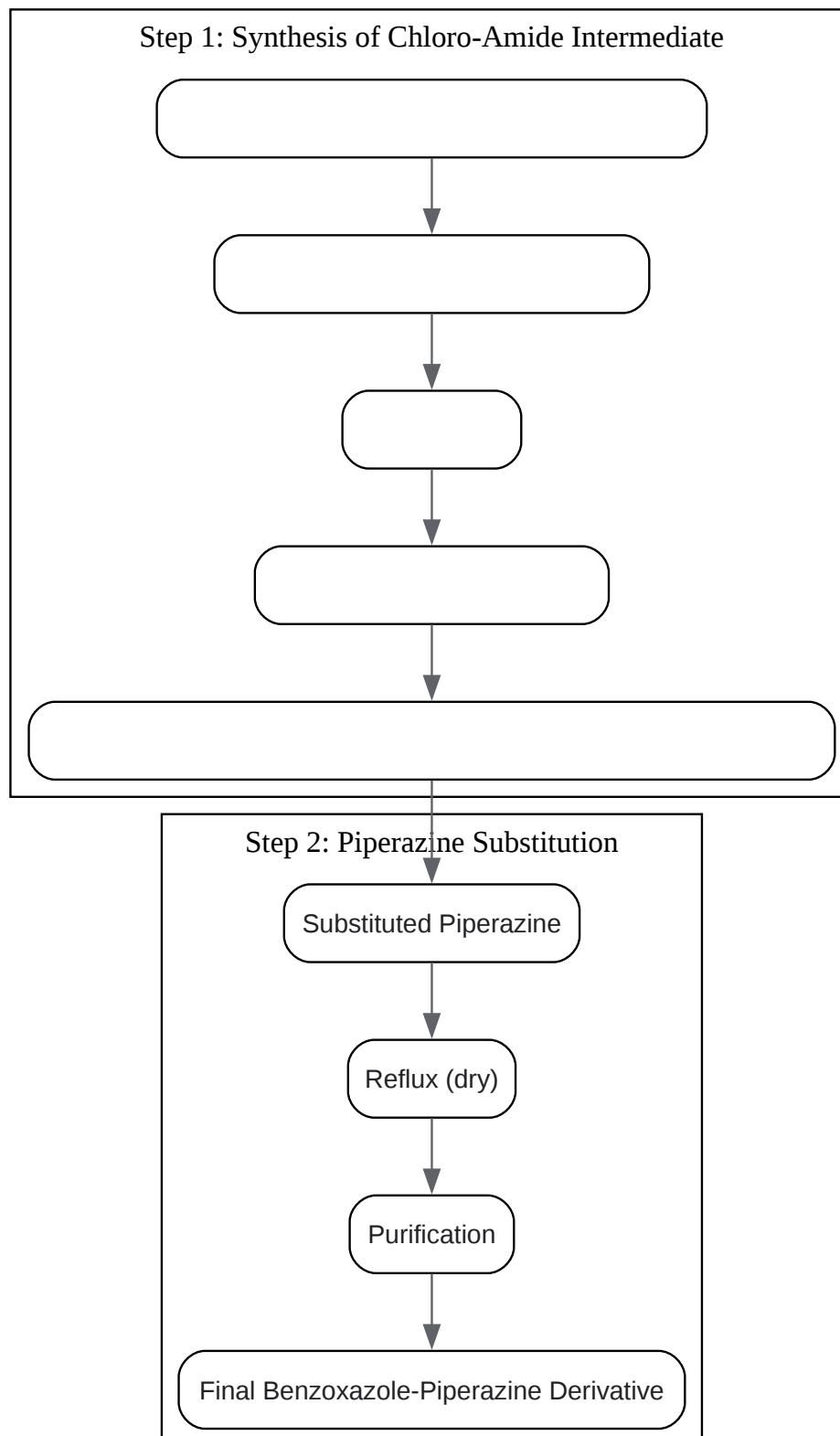
Step 1: Synthesis of 3-chloro-N-(2-(4-chloro-benzyl)-benzo-[d]oxazol-5-yl)-propionamide (2)

- Dissolve 5-amino-2-(4-chloro benzyl)-benzo[d]oxazole (1) (10 mmol) in dry benzene (20 ml).
- Add chloropropionyl chloride (11 mmol) and stir the mixture for 2 hours.[3]
- Reflux the reaction mixture for 1 hour.[3]
- After completion, pour the contents onto crushed ice.[3]
- Collect the precipitated product, wash with 1% (w/v) potassium carbonate solution and ice-cold water.[3]
- Dry the product in a vacuum and recrystallize from dichloromethane to obtain compound (2). [3]

Step 2: Synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-(piperazin-1-yl)propanamide derivatives

- Reflux a mixture of 3-chloro-N-(2-(4-chloro-benzyl)-benzo-[d]oxazol-5-yl)-propionamide (2) and the desired substituted piperazine in dry conditions for 6 hours.[3]
- Monitor the reaction by TLC.
- Upon completion, purify the final compounds to yield products with yields ranging from 30% to 70%. [3]

Visualization of Experimental Workflow



Caption: Workflow for the amide coupling approach to synthesize benzoxazole-piperazine derivatives.

Data Presentation

The following tables summarize quantitative data for representative N-piperazine substituted benzoxazoles synthesized via the described methods.

Table 1: Synthesis of 2-((4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoles[4]

Compound	Aryl Substituent	Yield (%)	Melting Point (°C)
4g	3,5-Dichlorophenyl	72	131–133
4f	3-Nitrophenyl	-	-
4d	3-Chlorophenyl	-	-
-	3,5-Dimethylphenyl	-	-

Note: '-' indicates data not provided in the source.

Table 2: Anticancer Activity of Benzoxazole-Piperazine-1,2,3-Triazole Derivatives (IC50 in μ M)
[4]

Compound	MCF-7 (Breast Cancer)	HeLa (Cervical Cancer)
4g	19.89 ± 1.04	22.71 ± 1.06
4f	20.18 ± 0.77	26.86 ± 0.88
4d	23.12 ± 0.85	-
4c	25.07 ± 0.47	-
Doxorubicin (Standard)	-	-

Note: '-' indicates data not provided in the source.

Table 3: Characterization Data for a Representative Benzoxazole-Piperazine Derivative[5]

Compound	Formula	M.p. (°C)	Yield (%)	1H NMR (δ , ppm)	13C NMR (δ , ppm)
5a	C ₂₀ H ₂₀ CIN ₃ O ₂	172–174	82	10.10 (s, 1H, CONH), 7.70–7.27 (m, 8H, Ar-H), 3.15 (s, 2H, CH ₂ CO), 2.99–1.87 (m, 9H, piperidine-H)	169.4, 169.2, 150.5, 141.2, 138.2, 128.9, 127.3, 125.2, 124.7, 121.5, 119.9, 111.1, 62.3, 52.8, 35.1, 29.6

Purification and Characterization

Purification:

- Column Chromatography: This is the most common method for purifying the final products. Silica gel is typically used as the stationary phase, with solvent systems like ethyl acetate/hexane or dichloromethane/methanol as the mobile phase.[1][6]
- Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, dichloromethane) can be an effective purification technique.[3][7]

Characterization:

- Thin Layer Chromatography (TLC): Used to monitor the progress of reactions and to check the purity of the compounds.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the synthesized compounds.[1][3][4][5]
- Mass Spectrometry (MS): Provides information about the molecular weight of the compounds, confirming their identity.[4][8]

- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the synthesized molecules.[8]
- Melting Point (m.p.): The melting point range is a good indicator of the purity of a solid compound.[5]

These protocols and data provide a comprehensive guide for the synthesis and characterization of N-piperazine substituted benzoxazoles, facilitating further research and development in this important area of medicinal chemistry.

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